molecular formula C8H5Cl2F3 B6292404 2,5-Dichloro-4-(trifluoromethyl)toluene CAS No. 115571-63-6

2,5-Dichloro-4-(trifluoromethyl)toluene

Cat. No.: B6292404
CAS No.: 115571-63-6
M. Wt: 229.02 g/mol
InChI Key: IONFPGSUSOWPDR-UHFFFAOYSA-N
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Description

2,5-Dichloro-4-(trifluoromethyl)toluene is an organic compound characterized by the presence of two chlorine atoms, one trifluoromethyl group, and a toluene backbone

Preparation Methods

The synthesis of 2,5-Dichloro-4-(trifluoromethyl)toluene typically involves the introduction of chlorine and trifluoromethyl groups onto a toluene molecule. One common method is the radical trifluoromethylation of a dichlorotoluene precursor. This process can be achieved using reagents such as trifluoromethyl iodide and a radical initiator under specific reaction conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2,5-Dichloro-4-(trifluoromethyl)toluene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.

Comparison with Similar Compounds

2,5-Dichloro-4-(trifluoromethyl)toluene can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications.

Properties

IUPAC Name

1,4-dichloro-2-methyl-5-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2F3/c1-4-2-7(10)5(3-6(4)9)8(11,12)13/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IONFPGSUSOWPDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2F3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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